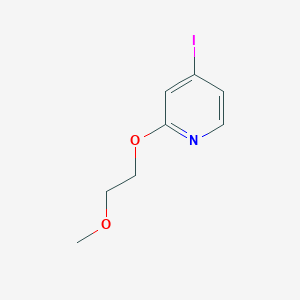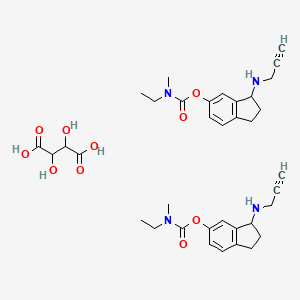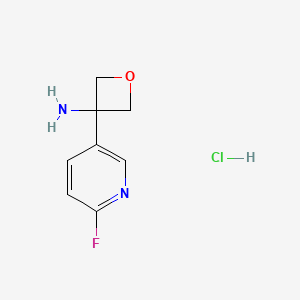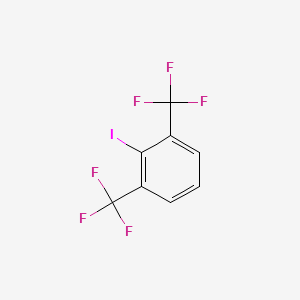
2-Iodo-1,3-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1,3-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F6I It is characterized by a benzene ring substituted with an iodine atom and two trifluoromethyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,3-bis(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 1,3-bis(trifluoromethyl)benzene using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl) or iodine trifluoride (IF3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective substitution of the iodine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1,3-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: Reduction reactions can be used to convert the iodine atom to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and potassium iodide (KI) can be employed in substitution reactions.
Major Products Formed:
Oxidation: Iodine-containing derivatives, such as iodoarenes.
Reduction: Derivatives with reduced iodine, such as hydroxylated or aminated compounds.
Substitution: Various nucleophilic substitution products, depending on the nucleophile used.
Scientific Research Applications
2-Iodo-1,3-bis(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Iodo-1,3-bis(trifluoromethyl)benzene exerts its effects depends on the specific application. In organic synthesis, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, the trifluoromethyl groups can interact with molecular targets, influencing biological pathways and processes.
Molecular Targets and Pathways:
Electrophilic Reactions: The iodine atom and trifluoromethyl groups can interact with nucleophiles, leading to the formation of new compounds.
Biological Interactions: The trifluoromethyl groups can modulate the activity of enzymes and receptors, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
2-Iodo-1,4-bis(trifluoromethyl)benzene
1,3,5-tris(trifluoromethyl)benzene
2,6-Diiodo-1,3,5-trifluoromethylbenzene
Properties
Molecular Formula |
C8H3F6I |
|---|---|
Molecular Weight |
340.00 g/mol |
IUPAC Name |
2-iodo-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F6I/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h1-3H |
InChI Key |
GKDHSZYHTBFNEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


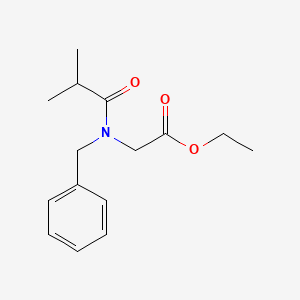
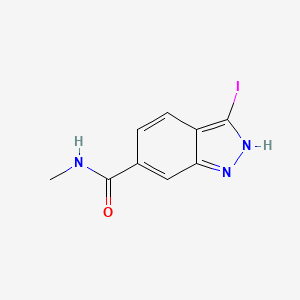

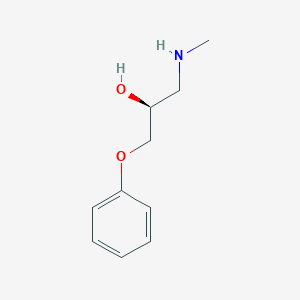
![5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)

![1-[[2-(Dimethylamino)ethyl]amino]thioxanthen-9-one](/img/structure/B15359312.png)
![5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B15359329.png)
![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)

